![molecular formula C10H9FO B1339362 5-Fluoro-1-tetralone CAS No. 93742-85-9](/img/structure/B1339362.png)
5-Fluoro-1-tetralone
Overview
Description
5-Fluoro-1-tetralone is a chemical compound with the molecular formula C10H9FO. It has a molecular weight of 164.18 . It is also known as 5-Fluoro-3,4-dihydronaphthalen-1 (2H)-one .
Synthesis Analysis
The synthesis of 5-Fluoro-1-tetralone involves a mixture of 4-(2-fluorophenyl)butyric acid and thionyl chloride, which is refluxed for 3 hours. The excess thionyl chloride is removed in vacuo to give 4-(2-fluorophenyl)butyryl chloride. This chloride in carbon disulfide at -78°C is added to aluminum chloride portionwise over a 30-minute period. The mixture is warmed to room temperature for 30 minutes, then refluxed for 2 hours .Molecular Structure Analysis
The molecular structure of 5-Fluoro-1-tetralone consists of a tetralone backbone with a fluorine atom attached . The exact structure can be determined using techniques such as X-ray crystallography .Scientific Research Applications
Cancer Therapy
5-Fluoro-1-tetralone derivatives have been developed for use in cancer therapy, particularly for cervical cancer. These compounds feature an intramolecular charge transfer (ICT) mechanism that allows for drug release monitoring. Their emission wavelength and Stokes shift are significant, which contributes to their effectiveness in therapy .
Pharmacological Activities
Research has shown that tetralone derivatives exhibit a range of pharmacological activities. These activities are of interest to medicinal chemists and contribute to further research aimed at multiple targets. The structure-activity relationship (SAR) analysis and docking studies of tetralone and its derivatives are crucial in understanding their pharmacological potential .
Alzheimer’s Disease Treatment
Tetralone scaffolds are used in the synthesis of acetylcholinesterase inhibitors, which are effective in treating Alzheimer’s disease. This application highlights the importance of 5-Fluoro-1-tetralone in developing treatments for neurodegenerative diseases .
Antibiotics Synthesis
Some antibiotics are synthesized using α-tetralone derivatives as building blocks. This application underscores the role of 5-Fluoro-1-tetralone in creating compounds that can combat bacterial infections .
Antidepressants Development
Similarly, tetralone derivatives are utilized in the development of antidepressants. The chemical properties of 5-Fluoro-1-tetralone make it a valuable component in formulating medications that can alleviate depression .
Antitumor Activity
Alkaloids possessing antitumor activity have been synthesized using tetralone scaffolds. This indicates the potential of 5-Fluoro-1-tetralone in contributing to the development of antitumor agents .
Safety and Hazards
properties
IUPAC Name |
5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVLPJZOYNSRRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2F)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573267 | |
Record name | 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-tetralone | |
CAS RN |
93742-85-9 | |
Record name | 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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